molecular formula C24H24N2O7 B11500963 2-Methoxyethyl 7-(furan-2-yl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 7-(furan-2-yl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11500963
M. Wt: 452.5 g/mol
InChI Key: CGUHWNAREWAALB-UHFFFAOYSA-N
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Description

2-Methoxyethyl 7-(furan-2-yl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 7-(furan-2-yl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and amines under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 7-(furan-2-yl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Methoxyethyl 7-(furan-2-yl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 7-(furan-2-yl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Furan Derivatives: Compounds containing a furan ring, which may have similar chemical reactivity and applications.

    Nitrophenyl Compounds: These compounds contain a nitrophenyl group and may undergo similar chemical reactions.

Uniqueness

What sets 2-Methoxyethyl 7-(furan-2-yl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N2O7

Molecular Weight

452.5 g/mol

IUPAC Name

2-methoxyethyl 7-(furan-2-yl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C24H24N2O7/c1-14-21(24(28)33-10-9-31-2)22(15-5-3-6-17(11-15)26(29)30)23-18(25-14)12-16(13-19(23)27)20-7-4-8-32-20/h3-8,11,16,22,25H,9-10,12-13H2,1-2H3

InChI Key

CGUHWNAREWAALB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCCOC

Origin of Product

United States

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